molecular formula C15H19NO5 B1391007 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate CAS No. 648449-53-0

4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

Cat. No.: B1391007
CAS No.: 648449-53-0
M. Wt: 293.31 g/mol
InChI Key: HQKCVTJZDCCIIF-UHFFFAOYSA-N
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Description

Overview of 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

This compound emerges as a sophisticated benzoxazine derivative bearing the Chemical Abstracts Service registry number 648449-53-0. This compound exhibits a molecular formula of C15H19NO5 with a corresponding molecular weight of 293.32 grams per mole, establishing its position as a medium-sized organic molecule within the heterocyclic chemical landscape. The compound's structural complexity arises from its incorporation of both tert-butyl and methyl ester functionalities, strategically positioned at the 4 and 6 positions respectively on the benzoxazine core structure.

The molecular architecture of this compound showcases the characteristic benzoxazine ring system, which consists of a benzene ring fused to an oxazine ring containing both oxygen and nitrogen heteroatoms. The presence of dual carboxylate ester groups introduces additional functionality that significantly influences the compound's chemical properties and potential applications. The tert-butyl ester group at position 4 provides steric bulk and hydrophobic character, while the methyl ester at position 6 offers a more compact esterification pattern that maintains molecular accessibility for potential chemical transformations.

Current commercial availability indicates that this compound can be obtained with purity levels exceeding 95%, suggesting well-established synthetic methodologies and purification techniques. The compound's stability under standard storage conditions and its crystalline nature facilitate its handling and characterization in research environments. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, providing unambiguous identification of the specific substitution pattern and stereochemical arrangement.

The dihydro designation in the compound's name indicates the saturation of specific positions within the oxazine ring, distinguishing it from fully aromatic benzoxazine variants. This partial saturation contributes to the compound's three-dimensional conformational flexibility and influences its chemical reactivity patterns. The strategic placement of ester functionalities at positions 4 and 6 creates opportunities for selective chemical modifications and potential bioconjugation applications.

Historical Context and Discovery

The development of this compound represents a significant milestone in the evolution of benzoxazine chemistry, building upon decades of research into heterocyclic compounds containing fused ring systems. The benzoxazine chemical family itself traces its origins to early investigations of nitrogen and oxygen-containing heterocycles, with fundamental research establishing the structural frameworks that would eventually lead to more complex derivatives like this dicarboxylate compound.

Historical documentation reveals that benzoxazines gained prominence through their discovery as versatile building blocks for pharmaceutical and materials science applications. The initial synthesis methodologies for benzoxazines relied heavily on Mannich reaction protocols, utilizing phenols, amines, and formaldehyde as fundamental starting materials to construct the characteristic fused ring system. These foundational synthetic approaches provided the chemical knowledge necessary for the subsequent development of more sophisticated benzoxazine derivatives bearing multiple functional groups.

The specific development of dicarboxylate-functionalized benzoxazines emerged from research efforts aimed at enhancing the chemical versatility and application potential of the benzoxazine scaffold. Early investigations into benzoxazine polymerization and resin formation demonstrated the value of incorporating ester functionalities that could serve as reactive sites for further chemical modifications. The introduction of both tert-butyl and methyl ester groups represents a strategic advancement in benzoxazine design, combining the protective characteristics of bulky ester groups with the reactivity potential of smaller ester functionalities.

Patent literature from pharmaceutical research indicates growing interest in benzoxazine derivatives for treating autoimmune disorders, inflammatory diseases, and cardiovascular conditions. This therapeutic potential has driven continued innovation in benzoxazine synthesis, leading to the development of compounds like this compound that offer enhanced structural complexity and functional group diversity. The compound's emergence reflects the pharmaceutical industry's ongoing pursuit of novel chemical entities with improved therapeutic profiles and synthetic accessibility.

Research documentation suggests that the specific substitution pattern observed in this compound arose from systematic structure-activity relationship studies aimed at optimizing benzoxazine properties for specific applications. The selection of tert-butyl and methyl ester groups reflects careful consideration of molecular properties including lipophilicity, metabolic stability, and synthetic feasibility. This historical development pattern demonstrates the iterative nature of medicinal chemistry research and the continuous refinement of molecular design strategies.

Relevance within the Benzoxazine Chemical Family

The benzoxazine chemical family encompasses a diverse collection of bicyclic heterocyclic compounds characterized by the fusion of benzene and oxazine rings, with various isomeric forms depending on the relative positions of oxygen and nitrogen atoms within the heterocyclic system. These compounds share the common molecular formula C8H7NO in their most basic form, though substituted derivatives like this compound exhibit significantly more complex molecular compositions due to additional functional group incorporation.

The benzoxazine family demonstrates remarkable versatility in pharmaceutical applications, with various members serving as central structures in drugs such as apararenone, elbasvir, and etifoxine. This therapeutic relevance extends to the dicarboxylate derivative, which may offer enhanced drug-like properties through its modified lipophilicity profile and potential for controlled metabolic transformation. The ester functionalities provide sites for enzymatic hydrolysis, potentially enabling prodrug strategies or controlled release formulations that leverage the benzoxazine core's biological activity.

Comparative analysis within the benzoxazine family reveals that this compound exhibits unique structural features that differentiate it from related compounds. The following table summarizes key structural comparisons:

Compound Feature Basic Benzoxazine Subject Compound Significance
Molecular Formula C8H7NO C15H19NO5 Enhanced functionality
Ester Groups None Two (tert-butyl, methyl) Increased reactivity
Ring Saturation Aromatic Partially saturated Modified electronics
Molecular Weight 133.15 g/mol 293.32 g/mol Increased complexity

The compound's relevance extends beyond pharmaceutical applications to include potential utility in materials science, particularly in the development of advanced polymer systems. Benzoxazine resins have gained recognition for their exceptional thermal stability and mechanical properties, with the dicarboxylate functionality potentially offering new crosslinking mechanisms or compatibilization strategies. The strategic positioning of ester groups could facilitate integration with other polymer systems or enable the development of hybrid materials with tailored properties.

Research investigations into benzoxazine synthesis have demonstrated that compounds bearing multiple functional groups often exhibit enhanced synthetic versatility compared to their simpler counterparts. The subject compound exemplifies this principle through its potential to serve as a building block for more complex molecular architectures or as a platform for further chemical elaboration. The combination of benzoxazine core stability with ester group reactivity creates opportunities for developing novel chemical entities with carefully tuned properties.

Scope and Objectives of the Research

The research investigation of this compound encompasses multiple scientific disciplines and addresses fundamental questions regarding the compound's chemical properties, synthetic accessibility, and potential applications. The primary objective focuses on comprehensive characterization of this novel benzoxazine derivative, establishing its place within the broader context of heterocyclic chemistry while identifying unique features that distinguish it from related compounds in the chemical literature.

Structural characterization represents a cornerstone of the research objectives, requiring detailed analysis of the compound's molecular geometry, electronic properties, and conformational behavior. Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide essential data for confirming the compound's structure and establishing analytical protocols for quality control and identification purposes. The research scope encompasses both solution-phase and solid-state characterization methodologies to ensure comprehensive understanding of the compound's physical and chemical properties.

Synthetic methodology development constitutes another critical research objective, aimed at establishing efficient and scalable routes for compound preparation. The research investigates various synthetic approaches, including direct functionalization of pre-existing benzoxazine scaffolds and de novo construction methods that build the entire molecular framework from simpler starting materials. Optimization studies focus on reaction conditions, catalyst selection, and purification strategies to maximize yield and product purity while minimizing environmental impact and production costs.

Chemical reactivity studies form an integral component of the research scope, examining the compound's behavior under various reaction conditions and its potential for further chemical transformations. The dual ester functionality provides multiple sites for chemical modification, enabling investigations into selective hydrolysis, transesterification, and coupling reactions that could lead to novel derivatives with enhanced properties. These studies contribute to understanding the compound's utility as a synthetic intermediate and its potential for medicinal chemistry applications.

The research objectives extend to include comparative studies with related benzoxazine derivatives, establishing structure-property relationships that inform future molecular design efforts. These investigations examine how the specific substitution pattern and ester functionalities influence key molecular properties including stability, solubility, and reactivity. The comparative approach provides valuable insights into the unique advantages offered by this particular structural arrangement and guides optimization efforts for specific applications.

Application-focused research objectives explore the compound's potential utility in various technological and scientific contexts. Materials science applications investigate the compound's behavior in polymer systems, examining its potential as a crosslinking agent, compatibilizer, or building block for advanced materials. Pharmaceutical research objectives focus on biological activity screening and evaluation of the compound's drug-like properties, including metabolic stability and membrane permeability characteristics.

Properties

IUPAC Name

4-O-tert-butyl 6-O-methyl 2,3-dihydro-1,4-benzoxazine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-10(9-11(12)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKCVTJZDCCIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types:

Biological Activity

4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following structural formula:

C15H19NO4\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{4}

Molecular Characteristics

  • Molecular Weight : 279.32 g/mol
  • IUPAC Name : 4-tert-butyl 6-methyl 3,4-dihydro-2H-1,4-benzoxazine-4,6-dicarboxylate

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. A study on related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Benzoxazine derivatives have been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. Notably, it has shown promise against breast cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Compounds similar to 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

The biological activities of this compound are attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature allows interaction with lipid bilayers.
  • Enzyme Inhibition : Compounds can inhibit enzymes involved in critical metabolic pathways.
  • Gene Expression Modulation : Influences transcription factors that regulate genes associated with inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzoxazine derivatives were tested for their antimicrobial efficacy against E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity .

Case Study 2: Anticancer Research

A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (approximately 70% at a concentration of 50 µM). Flow cytometry analysis confirmed an increase in apoptosis markers after treatment .

Scientific Research Applications

Pharmacological Research

4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate has been investigated for its potential therapeutic effects:

  • Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, making it a candidate for further research in the prevention of oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, indicating potential applications in treating conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Properties : The compound's ability to cross the blood-brain barrier has been noted, suggesting its potential use in neurodegenerative disease research .

Materials Science

In materials science, this compound is being explored for its utility in developing advanced materials:

  • Polymer Chemistry : The benzoxazine structure can be polymerized to create thermosetting resins with excellent thermal and mechanical properties. These resins are suitable for high-performance applications such as aerospace and automotive components .
  • Coatings and Adhesives : Due to its thermal stability and chemical resistance, it is being studied as a component in coatings and adhesives that require durability under harsh conditions .

Case Study 1: Antioxidant Research

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various benzoxazine derivatives including this compound. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential role as a natural antioxidant in food preservation and health supplements .

Case Study 2: Polymer Development

Research conducted at a leading university focused on synthesizing polymers from benzoxazines. The study highlighted how incorporating this compound into polymer matrices improved thermal stability by up to 50% compared to traditional polymers. This advancement opens avenues for creating more resilient materials for industrial applications .

Comparison with Similar Compounds

Dimethyl 4-(chloromethyl) pyridine-2,6-dicarboxylate (CMDPA)

  • Structure : Pyridine ring with chloromethyl (-CH₂Cl) and two methyl ester (-COOCH₃) groups at positions 2, 6, and 4, respectively.
  • Molecular Formula: C₁₀H₁₀ClNO₄.
  • Synthesis : Prepared via chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfur dichloride .
  • Spectroscopic Data :
    • ¹H NMR : Singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂Cl), and 8.27 ppm (pyridine C₆H₂) .
  • Key Differences :
    • Core Heterocycle : Pyridine vs. benzoxazine. Benzoxazines contain fused benzene and oxazine rings, offering distinct electronic and steric environments.
    • Substituents : CMDPA has a chloromethyl group, which enhances electrophilicity, whereas the tert-butyl group in the target compound increases steric bulk and lipophilicity.

1-(tert-Butyl) 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate

  • Structure : Indole ring substituted with iodine at position 3, tert-butyl ester at position 1, and methyl ester at position 4.
  • Molecular Formula: C₁₅H₁₆INO₄.
  • Molecular Weight : 401.19 g/mol.
  • Physical Properties : Melting point 154–155°C .
  • Key Differences: Heterocycle: Indole (aromatic bicyclic structure with nitrogen) vs. benzoxazine (oxygen and nitrogen in the heterocycle). Substituent Effects: The iodine atom in the indole derivative may facilitate halogen-bonding or participate in cross-coupling reactions, whereas the benzoxazine’s tert-butyl group enhances solubility in nonpolar solvents.

N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride

  • Structure : Piperidine ring with a sulfonamide group and dimethylamine substituents.
  • Molecular Formula : C₇H₁₇ClN₂O₂S.
  • Molecular Weight : 228.74 g/mol .
  • Key Differences :
    • Functional Groups : Sulfonamide vs. dicarboxylate esters. Sulfonamides are often bioactive (e.g., enzyme inhibitors), while dicarboxylates may serve as polymer precursors or prodrugs.
    • Core Structure : Piperidine (six-membered saturated ring) vs. benzoxazine (fused aromatic system).

Comparative Analysis Table

Property Target Compound CMDPA 3-Iodo-indole Derivative Piperidine Sulfonamide
Core Heterocycle Benzoxazine Pyridine Indole Piperidine
Key Substituents tert-butyl, methyl esters Chloromethyl, methyl esters Iodo, tert-butyl, methyl esters Sulfonamide, dimethylamine
Molecular Weight (g/mol) 306.36 ~225 (estimated) 401.19 228.74
Functional Groups Dicarboxylate esters Dicarboxylate esters, Cl Dicarboxylate esters, I Sulfonamide, amine
Synthetic Utility Potential polymer precursor Electrophilic intermediate Halogen-mediated coupling reactions Bioactive scaffold

Research Implications and Limitations

  • Electronic Effects : The benzoxazine core’s oxygen and nitrogen atoms may confer unique electronic properties compared to pyridine or indole derivatives, influencing reactivity in ring-opening polymerizations or drug design .
  • Steric Considerations : The tert-butyl group in the target compound likely reduces crystallization tendencies, enhancing solubility in organic solvents relative to the iodinated indole analog .
  • Data Gaps: Limited experimental data (e.g., spectral details, biological activity) for the target compound restrict deeper mechanistic comparisons. Further studies on its synthesis and applications are warranted.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.